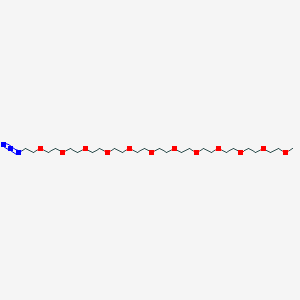

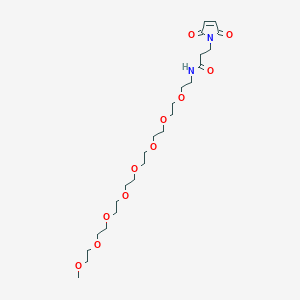

m-PEG8-Mal

Vue d'ensemble

Description

M-PEG8-Mal, also known as a PEG-based PROTAC linker, is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound is synthesized as a PEG-based PROTAC linker . It is used in the synthesis of PROTACs, which contain two different ligands connected by a linker .Molecular Structure Analysis

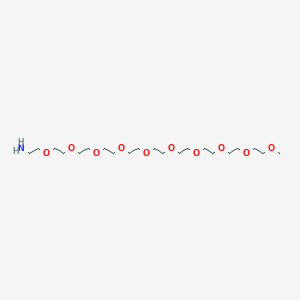

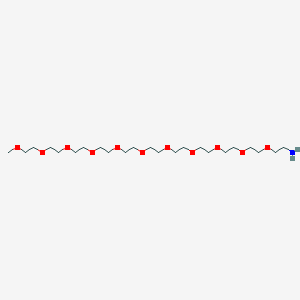

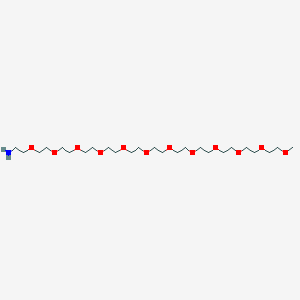

The molecular weight of this compound is 534.60 and its formula is C24H42N2O11 . The SMILES representation of its structure is O=C(NCCOCCOCCOCCOCCOCCOCCOCCOC)CCN1C(C=CC1=O)=O .Chemical Reactions Analysis

This compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .Physical And Chemical Properties Analysis

This compound is a polymeric material with unique hydrophilicity and electrical neutrality . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique

Cancer-Targeted Drug Delivery

- m-PEG8-Mal has been used in the development of cancer-targeted drug delivery systems. Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles, for instance, were designed to target and eliminate cancer cells selectively through receptor-mediated endocytosis and response to the protease MMP-2 secreted by cancer cells, releasing an anticancer drug to induce apoptosis of cancer cells in a targeted manner (Chen et al., 2015).

Enhancement of Biopharmaceuticals

- This compound has been used to enhance the circulation half-life of biopharmaceuticals. For example, N-terminal site-specific PEGylation of Thymosin alpha 1 (Tα1) with this compound significantly increased its immunoactivity and prolonged its circulation time (Peng et al., 2019).

Quantitative Analysis in PEGylation Reactions

- A spectrophotometric biphasic assay for estimating this compound in thiol PEGylation reaction mixtures has been developed, demonstrating its utility in quantitative analysis and highlighting its application in drug delivery studies (Nanda et al., 2016).

pH-Sensitive Shielding for Gene Delivery

- An acetal-based PEGylation reagent involving this compound was created for pH-sensitive conjugation to thiol-functionalized biomolecules, providing a novel tool for reversible shielding in drug and gene delivery formulations (Knorr et al., 2007).

Drug Delivery via Serum Albumin Modification

- Bovine Serum Albumin (BSA) has been modified with this compound to create a multi-BSA PEG8 complex, which demonstrates potential as a drug delivery system for water-insoluble pharmaceuticals (Hill et al., 2017).

Overcoming Technical Challenges in MALDI Imaging

- This compound has been implicated in the removal of optimal cutting temperature (O.C.T.) compound from embedded tissue for MALDI imaging, a technique used to characterize the abundance and spatial distribution of lipids in situ (Truong et al., 2021).

Improving Nanoparticle-Based Drug and Gene Delivery

- PEGylation with this compound is utilized to improve the efficiency of drug and gene delivery to target cells and tissues, especially in nanoparticle formulations. This method has shown to prolong systemic circulation time and decrease immunogenicity (Suk et al., 2016).

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

m-PEG8-Mal interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The mal-PEG8-Mal molecule contains a cleavable ADC linker and a potent tubulin inhibitor MMAE . This interaction with tubulin disrupts microtubule dynamics, inhibiting cell division and leading to cell death.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal function of microtubules, which are crucial for cell division. This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The this compound molecule binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis .

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKKRMSENAYADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

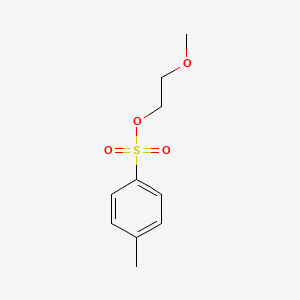

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

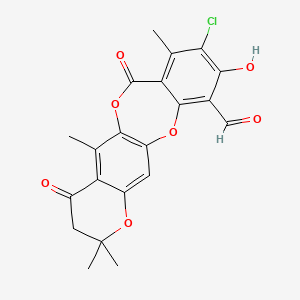

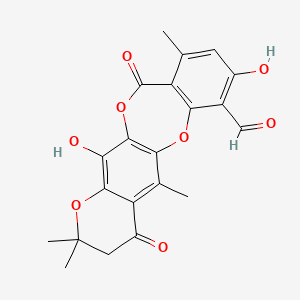

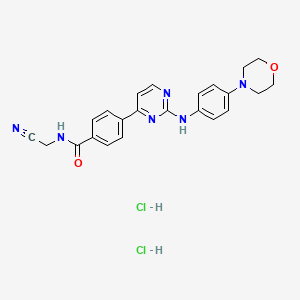

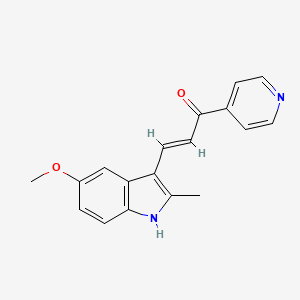

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.